1-Iodoethyl isopropyl carbonate
Overview
Description
1-Iodoethyl isopropyl carbonate is a chemical compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including broad-spectrum antibiotics such as cefotaxime proxetil . This compound is known for its role in organic synthesis, particularly in the preparation of cephalosporin antibiotics .
Preparation Methods
The synthesis of 1-iodoethyl isopropyl carbonate typically involves the reaction of ethyl chloroformate with iodine and isopropyl alcohol under controlled conditions . The process can be summarized as follows:
Radical Chlorination: Ethyl chloroformate undergoes radical chlorination to form 1-chloroethyl chloroformate.
Iodination: The 1-chloroethyl chloroformate is then treated with iodine to produce 1-iodoethyl chloroformate.
Carbonation: Finally, 1-iodoethyl chloroformate reacts with isopropyl alcohol to yield this compound.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
1-Iodoethyl isopropyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.
Cross-Coupling Reactions: It can also be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form isopropyl carbonate and iodoethanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodoethyl isopropyl carbonate has several scientific research applications:
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of cephalosporin antibiotics, such as cefotaxime proxetil. These antibiotics are used to treat a wide range of bacterial infections.
Organic Synthesis: This compound is used as a reagent in organic synthesis to introduce the iodoethyl group into various molecules.
Agrochemicals: It is employed in the synthesis of agrochemicals, which are used to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 1-iodoethyl isopropyl carbonate primarily involves its role as an intermediate in chemical reactions. It acts as a source of the iodoethyl group, which can be transferred to other molecules through nucleophilic substitution or cross-coupling reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
1-Iodoethyl isopropyl carbonate can be compared with other similar compounds, such as:
1-Chloroethyl isopropyl carbonate: This compound is similar in structure but contains a chlorine atom instead of an iodine atom.
1-Bromoethyl isopropyl carbonate: This compound contains a bromine atom instead of an iodine atom and is used in similar applications.
1-Iodoethyl methyl carbonate: This compound has a methyl group instead of an isopropyl group and is used in the synthesis of different pharmaceuticals.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of cephalosporin antibiotics .
Properties
IUPAC Name |
1-iodoethyl propan-2-yl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVBIIRIWFZJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451812 | |
Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84089-73-6 | |
Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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